molecular formula C16H19N3O3S B12268513 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B12268513
M. Wt: 333.4 g/mol
InChI Key: BLTMQNSQAKJHQR-UHFFFAOYSA-N
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Description

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound features two morpholine groups, which are six-membered rings containing both nitrogen and oxygen atoms. The presence of these morpholine groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with morpholine derivatives. One common method involves the acylation of 2-aminobenzothiazole with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the morpholine groups.

Scientific Research Applications

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antioxidant agent.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)benzothiazole: Lacks the additional morpholine group, resulting in different chemical and biological properties.

    2-(Morpholine-4-carbonyl)benzothiazole: Contains only one morpholine group, leading to reduced complexity and potentially different reactivity.

    2-(Morpholin-4-yl)-1,3-thiazole: Similar structure but with a thiazole ring instead of a benzothiazole ring.

Uniqueness

2-[2-(Morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is unique due to the presence of two morpholine groups, which enhance its chemical reactivity and biological activity. This dual morpholine structure allows for more versatile interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C16H19N3O3S/c20-15(18-5-8-21-9-6-18)13-11-19(7-10-22-13)16-17-12-3-1-2-4-14(12)23-16/h1-4,13H,5-11H2

InChI Key

BLTMQNSQAKJHQR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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